Abiraterone acetate-d4 is classified under the category of androgen antagonists. It is derived from abiraterone, which is a steroidal compound that inhibits the enzyme cytochrome P450 17A1 (CYP17A1), crucial for the production of androgens such as testosterone. The deuterated version (d4) indicates that four hydrogen atoms in the molecular structure have been replaced with deuterium, enhancing its stability and allowing for specific research applications in pharmacokinetics and metabolism studies.
The synthesis of abiraterone acetate-d4 involves several key steps:
The molecular formula for abiraterone acetate-d4 is , with a molecular weight of approximately 391.55 g/mol. The structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure and purity of synthesized compounds, providing insights into the arrangement of atoms within the molecule .
Abiraterone acetate-d4 participates in various chemical reactions:
Abiraterone acetate-d4 exerts its therapeutic effects primarily through:
This dual mechanism enhances its efficacy in treating castration-resistant prostate cancer.
Key physical and chemical properties include:
These properties are crucial for formulation development and therapeutic application .
Abiraterone acetate-d4 has several significant applications:
Deuterium incorporation into abiraterone acetate follows strategic pathways designed to maintain molecular integrity while enabling precise isotopic positioning. The predominant approaches involve:
Table 1: Comparative Analysis of Deuterium Incorporation Methods
Method | Deuteration Sites | Isotopic Purity (%) | Reaction Conditions |
---|---|---|---|
Catalytic Exchange | C-16, C-18 | 98–99.5 | 80°C, 24h, 0.5% Pd/C in D₂O |
De Novo Synthesis | Pyridinyl ring | >99.9 | Multi-step, anhydrous d4-solvents |
Alkaline Exchange | C-3 carbonyl adjacent | 95–97 | 40°C, 8h, 0.1M NaOD |
Key challenges include minimizing isotopic dilution during purification and preventing back-exchange in biological matrices. Studies confirm that deuteration at aliphatic sites (C-16/C-18) exhibits superior metabolic stability compared to aromatic positions due to stronger C-D bonds [9] [10].
Synthesis of abiraterone acetate-d4 employs deuterium-labeled intermediates to ensure regioselective incorporation:
Table 2: Key Intermediates in Abiraterone Acetate-d4 Synthesis
Intermediate | Deuteration Position | Isotopic Purity (%) | Function |
---|---|---|---|
DHEA acetate-d4 | C-16, C-18 | 98.2 | Steroidal backbone precursor |
Diethyl(3-pyridinyl-d4)borane | Pyridinyl ring | 99.8 | Aryl donor for coupling |
Vinyl iodide-d4 | C-17 methylene | 97.5 | Electrophile for Pd catalysis |
Purification via recrystallization from CD₃OD/EtOAc eliminates non-deuterated contaminants, confirmed by LC-MS [5] [8].
Deuteration at the pyridinyl ring requires precision to avoid disrupting iron-coordination affinity for CYP17A1 inhibition:
Table 3: Impact of Pyridinyl Deuteration Position on Synthetic Efficiency
Deuteration Site | Reaction Yield (%) | Isotopic Purity (%) | Coordination Energy (kJ/mol) |
---|---|---|---|
C-2/C-6 | 68 | 98.5 | -42.7 (Δ +1.5 vs. non-deuterated) |
C-3/C-5 | 75 | 97.8 | -43.5 (Δ +0.7) |
C-4 | 89 | 99.6 | -44.2 (no change) |
Deuteration at C-4 maximizes synthetic efficiency and preserves enzymatic binding, critical for bioanalytical tracer applications [5] [7].
Comparative stability assessments reveal deuterium’s kinetic isotope effect (KIE) on degradation pathways:
Table 4: Stability Parameters Under Accelerated Conditions
Stress Condition | Non-deuterated Degradation (%) | Deuterated Degradation (%) | KIE Value |
---|---|---|---|
Acidic hydrolysis (5h) | 63.5 | 22.1 | 2.87 |
Oxidative (0.3% H₂O₂, 24h) | 78.2 | 41.7 | 1.88 |
Photolysis (200W·h/m²) | 8.7 | 2.1 | 4.14 |
The primary degradation pathway shifts from hydrolytic cleavage to minor isomerization in deuterated forms, enhancing shelf-life [7] [8].
Deuteration alters esterase-mediated conversion kinetics of abiraterone acetate-d4 to abiraterone-d4:
Molecular Modeling Insights:Docking simulations reveal deuterium at C-16/C-18 increases binding distance (3.5Å vs. 2.8Å) between the acetate carbonyl and esterase catalytic serine, explaining reduced hydrolysis rates [9] [10]. This intentional "metabolic steering" makes abiraterone acetate-d4 ideal as an internal standard for LC-MS/MS quantification, minimizing ex vivo interconversion during sample processing [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5